N,N-Bis(tetradecyl)-4-bromoaniline
Description
N,N-Bis(tetradecyl)-4-bromoaniline is a brominated aniline derivative featuring two tetradecyl (C₁₄H₂₉) groups attached to the nitrogen atom. While direct references to this compound are absent in the provided evidence, insights can be extrapolated from structurally related N,N-dialkyl-4-bromoaniline derivatives .
Properties
CAS No. |
192937-53-4 |
|---|---|
Molecular Formula |
C34H62BrN |
Molecular Weight |
564.8 g/mol |
IUPAC Name |
4-bromo-N,N-di(tetradecyl)aniline |
InChI |
InChI=1S/C34H62BrN/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-36(34-29-27-33(35)28-30-34)32-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30H,3-26,31-32H2,1-2H3 |
InChI Key |
AQLRLHNYWAVVDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
N,N-Bis(2-hydroxyethyl)-4-bromoaniline
- Substituents : Two hydroxyethyl (-CH₂CH₂OH) groups.
- Properties : Hydrophilic due to hydroxyl groups, enabling solubility in polar solvents. Used as a precursor for sulfonylation and thiolation reactions .
- Comparison : Unlike the tetradecyl derivative, hydroxyethyl groups enhance water solubility but reduce thermal stability.
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline
- Substituents : Two 4-bromophenyl groups and three methyl groups on the aromatic ring.
- Properties : Bromine atoms enable cross-coupling reactions (e.g., Suzuki). Methyl groups increase steric hindrance and rigidity. Used in OLEDs and perovskite solar cells .
- Comparison: The tetradecyl derivative lacks aryl bromine but offers flexibility and lipophilicity, favoring self-assembly in nonpolar environments.
4-Bromo-N,N-bis(4-(methylthio)phenyl)aniline
- Substituents : Two 4-methylthiophenyl (-SC₆H₄CH₃) groups.
- Properties : Electron-donating thioether groups enhance electronic conjugation. Used in hole-transport materials (HTMs) for solar cells .
- Comparison : Tetradecyl chains lack sulfur-based conjugation but provide superior solubility in organic solvents.
N-Benzyl-4-bromoaniline
- Substituents : Single benzyl (-CH₂C₆H₅) group.
- Properties : Intermediate lipophilicity with π-π interaction capability. Used in pharmaceutical intermediates .
- Comparison : The tetradecyl derivative’s long alkyl chains dominate steric effects, reducing aromatic interactions.
Physicochemical Properties
Challenges and Limitations
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